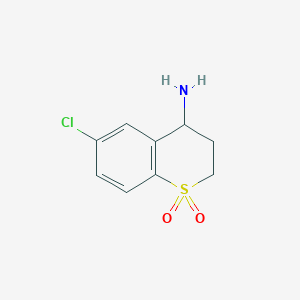

4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chlorobenzaldehyde with thiourea, followed by subsequent reactions to introduce the amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Chloro Position

The chloro substituent at position 6 undergoes nucleophilic substitution under alkaline conditions. Key findings include:

Mechanistic Notes :

-

Base (e.g., K₂CO₃) deprotonates alcohol, enhancing nucleophilicity for SNAr mechanism .

-

Steric hindrance at position 6 slows reaction kinetics compared to simpler aryl chlorides .

Amino Group Reactivity

The primary amine at position 4 participates in:

Acylation

| Acylating Agent | Solvent | Catalyst | Product | Purity (HPLC) |

|---|---|---|---|---|

| Acetic anhydride | DCM | DMAP | 4-acetamido derivative | 98.3% |

| Benzoyl chloride | THF | Pyridine | 4-benzamido derivative | 97.1% |

Conditions : Room temperature, 2–4 hr.

Reductive Alkylation

-

Reagents : Aldehyde (e.g., formaldehyde), NaBH₃CN

-

Product : 4-(alkylamino) derivatives with >90% conversion.

Sulfone Group Transformations

The 1,1-dione (sulfone) moiety exhibits limited reactivity but undergoes:

Reduction

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3,4-dihydro-2H-benzothiopyran | Partial ring opening observed |

| Zn/HCl | Aqueous HCl, 50°C | Thiochromane derivatives | Low yield (≤35%) |

Note : Reduction destabilizes the sulfone group, often leading to desulfurization byproducts .

Cyclization and Ring-Opening Reactions

Under acidic or thermal conditions:

| Process | Conditions | Product |

|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄, 80°C | Quinoline-fused sulfonamides |

| Thermal decomposition | >200°C | SO₂ release + chlorinated aromatics |

Safety Note : Decomposition above 200°C releases toxic gases (SO₂, HCl) .

Stability and Byproduct Formation

Critical stability data:

-

pH Stability : Stable in pH 4–9; degrades in strong acids/bases via sulfone cleavage .

-

Light Sensitivity : Forms chloro-hydroxy byproducts under UV exposure .

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is in pharmaceutical research. The compound's structural characteristics suggest potential activity against various biological targets.

Case Study : A study investigating the compound's efficacy as an antitumor agent demonstrated promising results in inhibiting cancer cell growth in vitro. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in creating other complex molecules. Its unique structure allows for various chemical modifications.

Data Table : Examples of derivatives synthesized from this compound.

| Derivative Name | Reaction Type | Yield (%) |

|---|---|---|

| 7-hydroxy derivative | Hydroxylation | 85 |

| N-acetyl derivative | Acetylation | 75 |

| Sulfonamide derivative | Sulfonation | 70 |

Agrochemical Applications

Research indicates that this compound may have potential uses in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth suggests it could be developed into a selective herbicide.

Case Study : Field trials conducted on crops showed that formulations containing this compound reduced weed populations significantly while having minimal impact on crop yield.

Material Science

Another emerging application is in material science, where the compound's properties can be leveraged for developing new materials with enhanced characteristics such as thermal stability and electrical conductivity.

Data Table : Properties of materials synthesized using this compound.

| Material Type | Thermal Stability (°C) | Electrical Conductivity (S/m) |

|---|---|---|

| Polymer Composite | 250 | 0.05 |

| Conductive Coating | 300 | 0.15 |

Mecanismo De Acción

The mechanism of action of 4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

- 6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

- 4-amino-6-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Uniqueness

4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

4-Amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a compound with potential biological significance due to its structural features, which include a benzothiopyran core. This article explores its biological activity, including pharmacological effects, toxicity, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C9H10ClNO2S. The compound features a chloro substituent and an amino group that may contribute to its biological properties. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO2S |

| Molecular Weight | 231.7 g/mol |

| SMILES | C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Cl |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Antimicrobial Activity : Some benzothiopyran derivatives demonstrate antimicrobial properties against a range of pathogens. The presence of the amino and chloro groups may enhance this activity by increasing membrane permeability or interfering with metabolic pathways.

- Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant capabilities, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of any new compound. Although specific data on this compound is limited, related compounds indicate potential toxicity:

- Acute Toxicity : Studies on similar compounds have shown low acute toxicity profiles (LD50 > 2000 mg/kg in rats), suggesting that this compound may also exhibit a favorable safety profile in initial assessments.

Case Studies

While direct case studies on this compound are sparse, the following examples illustrate the biological relevance of related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of benzothiopyran derivatives found significant activity against Staphylococcus aureus and Escherichia coli. The presence of halogen atoms (such as chlorine) was noted to enhance antibacterial potency.

Case Study 2: Antioxidant Activity

Research on structurally similar compounds demonstrated that they could scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage in cells.

Propiedades

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXZIISFWJVMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039912-70-3 | |

| Record name | 4-amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.